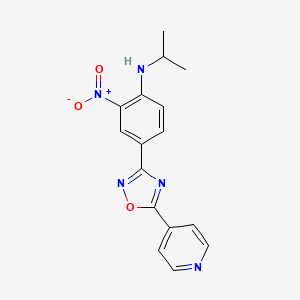
N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline, also known as IPA-3, is a small molecule inhibitor that has been shown to target the Rho GTPase family of proteins. Rho GTPases are key regulators of cellular processes such as cell migration, cell division, and cell adhesion. The inhibition of Rho GTPases has been implicated in the treatment of various diseases, including cancer and cardiovascular diseases.
Mechanism of Action
N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline targets the Rho GTPase family of proteins by inhibiting the activity of Rho GTPases. Rho GTPases are key regulators of cellular processes such as cell migration, cell division, and cell adhesion. The inhibition of Rho GTPases by N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline results in the inhibition of cellular processes that are critical for cancer cell migration and invasion.
Biochemical and Physiological Effects:
N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to have various biochemical and physiological effects. Studies have shown that N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline can inhibit the migration and invasion of cancer cells, which is a key step in cancer metastasis. N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has also been shown to have anti-inflammatory effects, which may be useful in the treatment of cardiovascular diseases. In addition, N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to have neuroprotective effects, which may be useful in the treatment of neurological diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline for lab experiments include its small molecular size, high purity, and high yield. However, the limitations of N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline for lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
For the research on N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline include the development of more potent and selective inhibitors of Rho GTPases, the investigation of the potential therapeutic applications of N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline in various diseases, and the elucidation of the molecular mechanisms underlying the effects of N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline. Additionally, the development of new methods for the synthesis of N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline and the optimization of the current synthesis method may lead to the production of higher yields and higher purity of N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline.
Synthesis Methods
The synthesis of N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline involves the reaction of 4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline with isopropyl nitrite in the presence of a catalyst. The reaction proceeds through a nitrosation reaction, which results in the formation of N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline. The synthesis of N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been optimized to yield high purity and high yield.
Scientific Research Applications
N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological diseases. Studies have shown that N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline can inhibit the migration and invasion of cancer cells, which is a key step in cancer metastasis. N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has also been shown to have anti-inflammatory effects, which may be useful in the treatment of cardiovascular diseases. In addition, N-isopropyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to have neuroprotective effects, which may be useful in the treatment of neurological diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-nitro-N-propan-2-yl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10(2)18-13-4-3-12(9-14(13)21(22)23)15-19-16(24-20-15)11-5-7-17-8-6-11/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHAOMKFYNBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

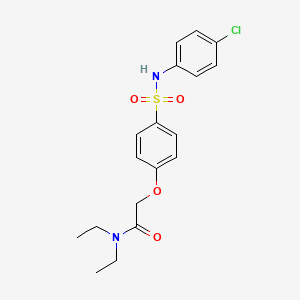
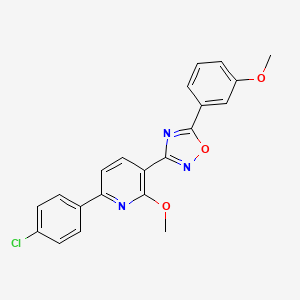
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)



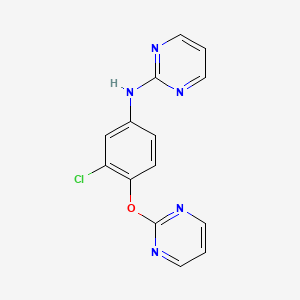
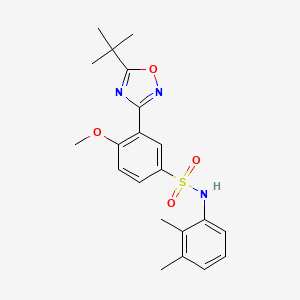
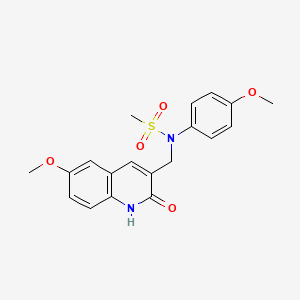
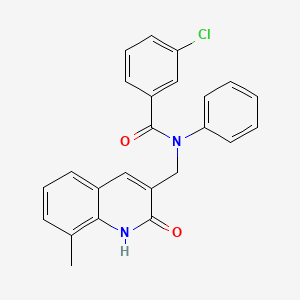
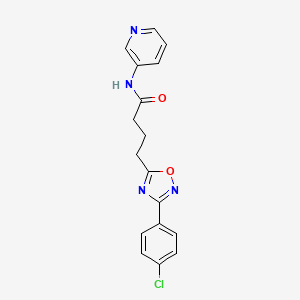
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-methylpiperazine](/img/structure/B7717258.png)

